methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and appropriate thiazole and pyrimidine precursors. The reaction conditions may involve condensation reactions, cyclization, and esterification under controlled temperatures and pH.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolopyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of thiazolopyrimidine derivatives has been optimized through various methods, including microwave-assisted synthesis and traditional techniques. The structural characterization typically involves spectroscopic methods such as FTIR, NMR, and mass spectrometry. These techniques confirm the presence of functional groups essential for biological activity.
Antitumor Activity
Research indicates that thiazolopyrimidine derivatives exhibit significant antitumor properties. In particular, the compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For example, studies have demonstrated that related compounds possess IC50 values in the low micromolar range against tumor cells like HCT116 and Caco2 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6a | HCT116 | 6.0 |
6a | Caco2 | 8.0 |
6b | PC3 | 10.0 |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production and implicated in hyperpigmentation disorders. The most potent derivative exhibited an IC50 value of 28.50 µM against tyrosinase, outperforming the standard inhibitor kojic acid (IC50 = 43.50 µM) . Kinetic studies revealed a noncompetitive inhibition mechanism, indicating that the compound can bind to the enzyme irrespective of substrate presence.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Tyrosinase Binding : Molecular docking studies suggest that the compound forms hydrogen bonds with critical residues in the tyrosinase active site (e.g., Lys180) and engages in pi-pi stacking interactions with His182 .
- Kinase Inhibition : Other thiazolopyrimidine derivatives have shown inhibitory effects on various kinases (e.g., DYRK1A), suggesting a broader mechanism where these compounds may modulate signaling pathways involved in cancer progression .
Case Studies
Several studies have highlighted the efficacy of thiazolopyrimidine derivatives in preclinical models:
- Study on Anticancer Activity : A recent study evaluated a series of thiazolopyrimidine derivatives against multiple cancer cell lines. The most active compounds were those with specific substitutions on the phenyl ring that enhanced their binding affinity to target proteins involved in cell proliferation .
- Tyrosinase Inhibition Study : Another investigation focused on the inhibitory effects of these compounds on tyrosinase activity using UV/Vis spectroscopy to monitor substrate conversion rates. Results indicated a dose-dependent inhibition consistent with the binding studies .
Properties
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5S/c1-13-20(23(29)32-4)21(15-7-5-6-8-16(15)25)27-22(28)19(33-24(27)26-13)12-14-9-10-17(30-2)18(11-14)31-3/h5-12,21H,1-4H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPKRZZHVHQSJJ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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